



Cdk7-IN-25 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cdk7-IN-25	
Cat. No.:	B12385486	Get Quote

Introduction

Cdk7-IN-25 is a highly potent and specific inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step for the initiation of transcription.[1][2][3] Due to its central role in these fundamental cellular processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target in oncology. Cdk7-IN-25 serves as a valuable chemical probe for studying the biological functions of CDK7 and for preclinical cancer research.

Chemical Structure and Properties

Below are the key chemical and physical properties of Cdk7-IN-25.

Table 1: Chemical Properties of Cdk7-IN-25



Property	Value	Source
Chemical Formula	С33Н32N6О3	MedchemExpress
Molecular Weight	560.65 g/mol	MedchemExpress
CAS Number	2009209-60-1	MedchemExpress
SMILES	O=C(C1=CC=C(NC(C=C)=O) C=C1)NC2=CC3=CC(NC4=N C(C5=CC(OCC/C=C/CN(C)C) =CC=C5)=CC=N4)=C(N3C)C= C2	MedchemExpress
IC50 (CDK7)	< 1 nM	[4]
Appearance	Solid powder	Inferred
Solubility	Soluble in DMSO	Inferred from similar compounds
Melting Point	Not available	-
Boiling Point	Not available	-

Note: Detailed physicochemical properties such as melting point, boiling point, and specific solubility in various solvents are not readily available in the public domain. It is recommended to consult the supplier's documentation for specific handling and storage instructions.

Biological Activity and Mechanism of Action

Cdk7-IN-25 exerts its biological effects by potently inhibiting the kinase activity of CDK7. This inhibition disrupts the two primary functions of CDK7:

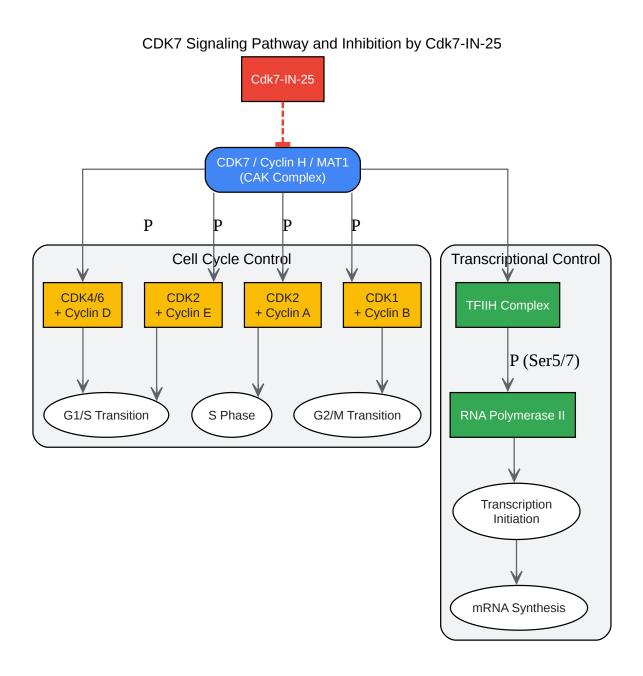
- Cell Cycle Regulation: By inhibiting the CDK-activating kinase (CAK) function of CDK7,
 Cdk7-IN-25 prevents the phosphorylation and activation of downstream cell cycle CDKs (CDK1, CDK2, CDK4, CDK6). This leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and can induce apoptosis in cancer cells.
- Transcriptional Regulation: **Cdk7-IN-25** blocks the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II by the TFIIH-associated CDK7. This inhibits transcription



initiation and elongation, leading to a global downregulation of mRNA synthesis. This is particularly effective against cancer cells that are highly dependent on the transcription of specific oncogenes for their survival.

Signaling Pathway

The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcription, and the points of inhibition by **Cdk7-IN-25**.





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Caption: CDK7's dual role in cell cycle and transcription, inhibited by Cdk7-IN-25.

Experimental Protocols

The following are generalized protocols for common assays used to characterize CDK7 inhibitors like **Cdk7-IN-25**. These should be optimized for specific cell lines and experimental conditions.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of Cdk7-IN-25 on CDK7 kinase activity.

Materials:

- Recombinant human CDK7/Cyclin H/MAT1 complex
- CDK7 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
- ATP (radiolabeled [y-32P]ATP or for use with luminescence-based kits)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Cdk7-IN-25 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

- Prepare serial dilutions of Cdk7-IN-25 in kinase reaction buffer. Include a DMSO-only control.
- In a 96-well plate, add the diluted **Cdk7-IN-25** or DMSO control.
- Add the recombinant CDK7/Cyclin H/MAT1 complex to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.



- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
- Stop the reaction and measure the kinase activity. If using a radiometric assay, this involves
 capturing the phosphorylated substrate on a membrane and quantifying radioactivity. For
 luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to
 measure the amount of ADP produced.
- Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.



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Caption: Workflow for an in vitro CDK7 kinase inhibition assay.

Cell Viability Assay

This assay determines the effect of **Cdk7-IN-25** on the proliferation and viability of cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Cdk7-IN-25 stock solution (in DMSO)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, resazurin)

Procedure:

• Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.



- Prepare serial dilutions of Cdk7-IN-25 in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Include a vehicle control (medium with DMSO).
- Remove the old medium from the cells and add the medium containing the different concentrations of Cdk7-IN-25.
- Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Measure cell viability using an appropriate assay. For CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence according to the manufacturer's protocol.
- Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of Target Engagement

This protocol is used to confirm that **Cdk7-IN-25** inhibits the phosphorylation of CDK7's downstream targets in cells.

Materials:

- Cancer cell line of interest
- Cdk7-IN-25
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against:
 - Phospho-RNA Polymerase II CTD (Ser5)
 - Total RNA Polymerase II
 - Phospho-CDK2 (Thr160)
 - Total CDK2



- A loading control (e.g., GAPDH, β-actin)
- Secondary antibodies (HRP-conjugated)
- SDS-PAGE gels and blotting equipment
- Chemiluminescent substrate

Procedure:

- Plate cells and allow them to adhere.
- Treat the cells with various concentrations of Cdk7-IN-25 for a specified time (e.g., 2-6 hours). Include a DMSO-treated control.
- Wash the cells with cold PBS and lyse them on ice using lysis buffer.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the change in phosphorylation of target proteins relative to the total protein and loading control.

Conclusion



Cdk7-IN-25 is a powerful research tool for dissecting the complex roles of CDK7 in cell biology and for exploring its potential as a therapeutic target in cancer. Its high potency allows for effective inhibition of CDK7 at low nanomolar concentrations, enabling detailed studies of the downstream consequences on the cell cycle and transcription. The provided protocols offer a starting point for researchers to investigate the effects of this inhibitor in their specific systems of interest. As with any potent inhibitor, careful experimental design and validation are crucial for interpreting the results accurately.

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- To cite this document: BenchChem. [Cdk7-IN-25 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385486#cdk7-in-25-chemical-structure-and-properties]

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